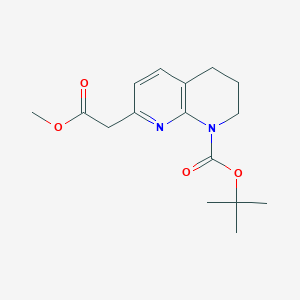![molecular formula C8H12O2 B1346465 Bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 41894-76-2](/img/structure/B1346465.png)
Bicyclo[4.1.0]heptane-7-carboxylic acid
Übersicht
Beschreibung
“Bicyclo[4.1.0]heptane-7-carboxylic acid” is a unique chemical compound with the empirical formula C8H12O2 . It has a molecular weight of 140.18 . The IUPAC name for this compound is the same as the common name . It is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “Bicyclo[4.1.0]heptane-7-carboxylic acid” can be represented by the SMILES stringOC(=O)C1C2CCCCC12 . The InChI code for this compound is 1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10) . Physical And Chemical Properties Analysis
“Bicyclo[4.1.0]heptane-7-carboxylic acid” is a solid compound .Wissenschaftliche Forschungsanwendungen
Electrophile-Initiated Lactonization
Treatment of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid with various reagents leads to the cleavage of the central C-C bond in the bicyclobutane fragment and heterocyclization to substituted bicyclo[3.1.1]heptane-6,7-carbolactones. This study provides insights into the chemical behavior of bicyclic compounds under electrophilic conditions (Razin & Zolotarev, 2003).
Organocatalytic Aldol Reactions
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid demonstrates catalytic potential in aldol reactions, showcasing the selective advantages of the bicyclic system over its monocyclic analogue. This finding highlights the geometric influence of carboxylic acid groups in such reactions (Armstrong, Bhonoah, & White, 2009).
Synthesis as an Amino Acid Analogue
The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid is explored for its potential as an unnatural amino acid, useful in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).
Chiral Auxiliaries
Diastereomerically pure 2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids have been synthesized from ketopinic acid, suggesting their utility as chiral auxiliaries in various chemical syntheses (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).
Microbiological Applications
Certain microorganisms can asymmetrically hydroxylate bicyclo[2.2.1]heptane-7-carboxylic acid, leading to chiral products potentially useful as intermediates for natural prostaglandins and other compounds (Yamazaki & Maeda, 1985).
Homo-thiopeptide Structures
Homo-thiopeptides based on bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid exhibit a preference for ordered secondary structures with trans-thioamide bonds, showcasing the structural versatility of these bicycclic compounds in peptide mimics (Otani et al., 2012).
Conformational Locking of Pharmacophores
Bicyclo[3.2.0]heptane derivatives have been synthesized with N-Boc-amino groups in pseudo-equatorial or pseudo-axial positions, demonstrating their use in conformationally locking pharmacophores, useful in drug design (Vorberg et al., 2017).
Neuronal Nicotinic Receptor Ligands
Novel bicyclic α-amino acids, including 1-azabicyclo[2.2.1]heptane-7-carboxylic acid, have been synthesized for generating neuronal nicotinic receptor ligands. This research indicates the relevance of bicyclic compounds in neuropharmacology (Strachan et al., 2006).
Polyimide Synthesis
The bicyclo[2.2.1]heptane structure has been used in the synthesis of fully alicyclic polyimides, showing its utility in advanced material science applications (Matsumoto, 2001).
Catalytic Enantioselective Desymmetrization
The bicyclo[4.1.0]heptane framework is integral in the enantioselective synthesis of bioactive compounds, demonstrating its importance in stereoselective organic synthesis (Ray & Mukherjee, 2022).
Safety and Hazards
When handling “Bicyclo[4.1.0]heptane-7-carboxylic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
Wirkmechanismus
Target of Action
The primary targets of Bicyclo[4.1.0]heptane-7-carboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bicyclo[4.1.0]heptane-7-carboxylic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in various environments.
Eigenschaften
IUPAC Name |
bicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTAWGJKWLLAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944040 | |
| Record name | Bicyclo[4.1.0]heptane-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.1.0]heptane-7-carboxylic acid | |
CAS RN |
41894-76-2, 21448-77-1 | |
| Record name | 7-Norcaranecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC155664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[4.1.0]heptane-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Bicyclo[4.1.0]heptane-7-carboxylic acid in pharmaceutical synthesis?
A1: Bicyclo[4.1.0]heptane-7-carboxylic acid serves as a crucial building block in the production of Tofacitinib []. This medication, known commercially as CP-690,550, is utilized in the treatment of rheumatoid arthritis. The efficient synthesis of this acid derivative, typically as its tert-butyl ester, is paramount for large-scale production of Tofacitinib.
Q2: Can you elaborate on the synthetic route used to produce Bicyclo[4.1.0]heptane-7-carboxylic acid derivatives as described in the research?
A2: The research outlines a streamlined and efficient method for synthesizing 3-Benzyl-6-methyl-3,7-diaza-bicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester, a derivative of Bicyclo[4.1.0]heptane-7-carboxylic acid []. This process commences with readily available starting materials, 4-picoline and benzyl chloride, and proceeds through a series of five synthetic steps. These steps encompass reduction, epoxidation, and ring-opening reactions, ultimately yielding the targeted intermediate in a manner suitable for large-scale production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















